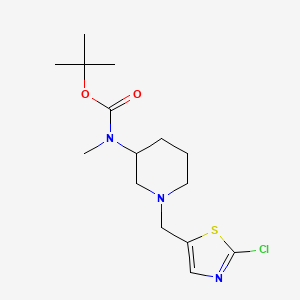

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate

CAS No.: 1261231-89-3

Cat. No.: VC8225278

Molecular Formula: C15H24ClN3O2S

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261231-89-3 |

|---|---|

| Molecular Formula | C15H24ClN3O2S |

| Molecular Weight | 345.9 g/mol |

| IUPAC Name | tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3 |

| Standard InChI Key | VRQJNGXOJMVRSB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl |

Introduction

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a chlorothiazole moiety. It belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features, which may influence its interaction with biological targets .

Synthesis and Characterization

The synthesis of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple reaction steps. These steps are optimized to maximize yield and purity, often involving careful temperature control and the use of inert atmospheres to prevent degradation of sensitive intermediates.

Synthesis Steps Overview

-

Starting Materials: The synthesis begins with appropriate starting materials such as piperidine derivatives and chlorothiazole compounds.

-

Reaction Conditions: The reactions are conducted under controlled conditions, including temperature and atmosphere, to ensure high purity and yield.

-

Purification: The final product is purified using standard organic chemistry techniques.

Potential Applications and Biological Activity

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate has potential applications in medicinal chemistry due to its structural features. The chlorothiazole moiety is associated with antimicrobial and antiparasitic properties, making it a promising candidate for further research in these areas.

Comparison with Related Compounds

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Chlorothiazole | Chlorothiazole ring | Antimicrobial | Simpler structure |

| Piperidine Derivatives | Piperidine core | CNS activity | Varying substitutions |

| Tert-butyl Carbamates | Carbamate linkage | Variable depending on substituents | Protecting group utility |

Research Findings and Future Directions

Experimental studies are required to elucidate the precise molecular pathways affected by tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate, as well as its pharmacodynamics and pharmacokinetics. The compound's reactivity profile suggests it can participate in various organic transformations typical of carbamates, which are essential for modifying its structure to enhance biological activity.

Future Research Directions

-

Biological Activity Studies: In-depth studies on the antimicrobial and antiparasitic activities of the compound.

-

Pharmacokinetic Analysis: Investigation of absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure Optimization: Modification of the compound to improve its efficacy and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume